Precise Mass Shift for MS-Based Quantitation and Tracer Studies vs. Unlabeled Parent
The substitution of 12C with 13C at the C6 position increases the monoisotopic mass of Tri-O-acetyl-D-glucal by 1.0034 Da, enabling unambiguous discrimination and quantitation by high-resolution mass spectrometry (HRMS) [1]. Unlabeled Tri-O-acetyl-D-glucal (CAS 2873-29-2) has a monoisotopic mass of 272.0896 Da, while the [6-13C] analog has a monoisotopic mass of 273.0930 Da . This mass difference, equivalent to the exact mass of a 13C atom, allows the labeled compound to serve as a stable isotope-labeled internal standard for absolute quantitation of the unlabeled glucal in complex biological matrices .
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 273.0930 |
| Comparator Or Baseline | Tri-O-acetyl-D-glucal (unlabeled): 272.0896 |
| Quantified Difference | +1.0034 Da (exact 13C mass shift) |
| Conditions | Calculated from molecular formula C11[13C]H16O7 vs C12H16O7 |
Why This Matters
This quantifiable mass shift is essential for developing LC-MS/MS methods requiring co-eluting internal standards and for tracking the labeled carbon through multi-step synthetic sequences or metabolic pathways without ambiguity.
- [1] ChemSpider. TRI-O-ACETYL-D-[6-13C]GLUCAL. Monoisotopic mass 273.092957 Da. View Source
